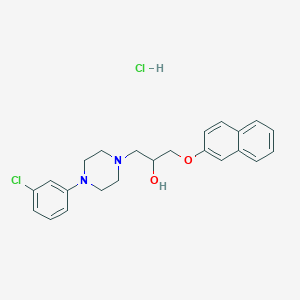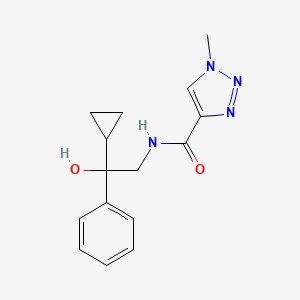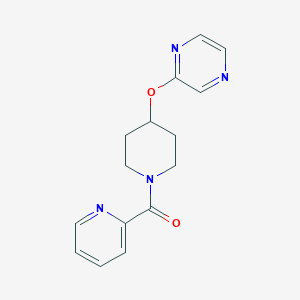
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, as demonstrated by the microwave-assisted synthesis of a structurally related compound, B-355252, which achieved a 94% yield. This process utilized cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, indicating the potential efficiency and high yield achievable with advanced synthesis techniques (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various methods, including AM1 molecular orbital method and conformational analysis. These analyses help identify stable conformations and contribute to understanding the molecular interactions and pharmacophore models, as seen in cannabinoid receptor ligands studies (Shim et al., 2002).
Chemical Reactions and Properties
Nanomagnetite (Fe3O4) has been utilized as an efficient catalyst for the synthesis of similar compounds under ultrasound irradiation, highlighting the role of innovative catalytic methods in enhancing reaction efficiency and yield (Mokhtary & Torabi, 2017).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. For example, compounds with similar structures have been characterized using X-ray crystallography, providing detailed insights into their crystalline forms and stability (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential for modifications, play a significant role in determining the compound's applications. The synthesis and modification of related compounds have been explored, revealing insights into their reactivity and potential for creating derivatives with varied biological activities (Bhat et al., 2018).
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Psychiatric Disorders
Research on similar compounds, such as various piperazine derivatives, indicates their significance in neuropharmacology, particularly concerning the treatment of psychiatric disorders like anxiety, depression, and panic disorder. For example, piperazine phenothiazines have been studied for their tranquilizing effects, offering rapid action and therapeutic efficacy with minimal side effects in treating psychiatric conditions in the elderly (Ayd, 1957). Additionally, selective serotonin receptor antagonists and agonists, often including piperazine motifs, are explored for their potential in addressing serotonin receptor hypersensitivity implicated in panic disorders (Kahn, Asnis, Wetzler, & Praag, 2004).
Drug Metabolism and Toxicology
The metabolism and toxicological profiles of compounds structurally related to "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" are critical areas of research. Studies on the metabolic pathways and urinary metabolites of drugs, such as piperaquine, offer insights into the body's processing of these compounds and their potential impact on human health (Tarning et al., 2006). Understanding these aspects is crucial for assessing the safety and efficacy of pharmaceuticals.
Environmental Toxicology
Research on the environmental presence and toxicology of chlorophenyl and naphthalene derivatives highlights the broader implications of chemical exposure. Studies measuring pesticide residues, including naphthalene and chlorophenyl compounds in human populations, inform on the environmental distribution and potential health risks associated with these chemicals (Hill et al., 1995).
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.ClH/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23;/h1-9,14-15,22,27H,10-13,16-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUXOIKPIMQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)



![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)
![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
